

The Pharmacological Profile of Ganfeborole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Ganfeborole hydrochloride*

Cat. No.: *B607857*

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Executive Summary

Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class antitubercular agent belonging to the benzoxaborole class of compounds. It is currently under clinical investigation for the treatment of pulmonary tuberculosis. Ganfeborole exhibits a novel mechanism of action, potently and selectively inhibiting the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis. This technical guide provides a comprehensive overview of the pharmacological profile of **Ganfeborole hydrochloride**, including its mechanism of action, *in vitro* and *in vivo* activity, pharmacokinetic properties, and clinical development. The information is presented to support further research and development efforts in the field of tuberculosis therapeutics.

Mechanism of Action

Ganfeborole's primary mechanism of action is the inhibition of *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS).^{[1][2][3]} LeuRS is a crucial enzyme responsible for the covalent attachment of leucine to its cognate tRNA (tRNA_{Leu}), a critical step in protein biosynthesis.

The inhibitory action of Ganfeborole is mediated through a unique "tRNA trapping" mechanism. The benzoxaborole moiety of Ganfeborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA_{Leu} within the editing site of the LeuRS enzyme. This

stable adduct effectively traps the tRNA molecule, preventing its release and subsequent participation in protein synthesis, ultimately leading to bacterial cell death.

Figure 1: Mechanism of action of Ganfeborole.

In Vitro Activity

Ganfeborole demonstrates potent and selective activity against *Mycobacterium tuberculosis*. Its in vitro efficacy has been characterized through various assays, with key quantitative data summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Ganfeborole

Parameter	Target/Organism	Value	Reference
IC50	M. tuberculosis LeuRS	0.20 μ M	[4]
Human mitochondrial LeuRS		>300 μ M	[4]
Human cytoplasmic LeuRS		132 μ M	[4]
MIC	M. tuberculosis H37Rv	0.08 μ M	[4]

Table 2: Selectivity Profile of Ganfeborole

Enzyme	IC50 (μ M)	Selectivity Index (vs. Mtb LeuRS)	Reference
M. tuberculosis LeuRS	0.20	-	[4]
Human mitochondrial LeuRS	>300	>1500x	[4]
Human cytoplasmic LeuRS	132	660x	[4]

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of Ganfeborole.

Table 3: In Vivo Efficacy of Ganfeborole in a Murine Tuberculosis Model

Animal Model	Dosing	Efficacy Endpoint	Result	Reference
C57BL/6 Mice	0.4 mg/kg	ED99	Achieved	[4]

Pharmacokinetics

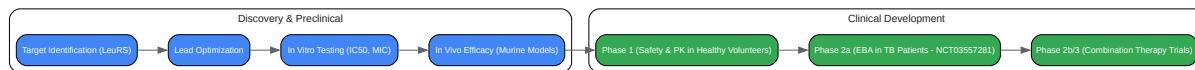
Pharmacokinetic studies have been conducted in both preclinical models and humans.

Table 4: Pharmacokinetic Parameters of Ganfeborole

Species	Dose	Bioavailability	Key Findings	Reference
Mice	Not specified	100%	Excellent exposure and low clearance.	[1]
Healthy Humans	5, 15, 25 mg (single dose); 5, 15 mg (14 days)	Not specified	Well-tolerated with no relevant adverse events.	[1]

Clinical Development

Ganfeborole hydrochloride is currently in clinical development for the treatment of rifampicin-susceptible pulmonary tuberculosis. A key study in its development is the Phase 2a clinical trial NCT03557281.



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Figure 2: Ganfentanil drug discovery and development workflow.

Experimental Protocols

M. tuberculosis Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay measures the ability of Ganfentanil to inhibit the enzymatic activity of *M. tuberculosis* LeuRS. The protocol generally involves the following steps:

- Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant *M. tuberculosis* LeuRS enzyme, ¹⁴C-labeled L-leucine, ATP, and tRNA_{Leu} in an appropriate buffer.
- Compound Incubation: **Ganfentanil hydrochloride** is added to the reaction mixture at various concentrations.
- Reaction Initiation and Termination: The aminoacylation reaction is initiated and allowed to proceed for a defined period at 37°C. The reaction is then terminated.
- Measurement of Inhibition: The amount of radiolabeled leucine incorporated into tRNA_{Leu} is quantified, typically by scintillation counting after precipitation of the tRNA.
- IC₅₀ Determination: The concentration of Ganfentanil that inhibits 50% of the LeuRS activity (IC₅₀) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Ganfentanil against *M. tuberculosis* is determined using a broth microdilution method. A standardized protocol involves:

- Bacterial Culture: *M. tuberculosis* H37Rv is cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
- Compound Dilution: **Ganfeborole hydrochloride** is serially diluted in a 96-well microtiter plate.
- Inoculation: A standardized inoculum of *M. tuberculosis* is added to each well.
- Incubation: The plate is incubated at 37°C for a period of 7 to 14 days.
- MIC Reading: The MIC is defined as the lowest concentration of Ganfeborole that completely inhibits the visible growth of *M. tuberculosis*. Growth can be assessed visually or by using a growth indicator such as resazurin.

Murine Model of Tuberculosis

The *in vivo* efficacy of Ganfeborole is evaluated in a murine model of chronic tuberculosis infection. A typical protocol includes:

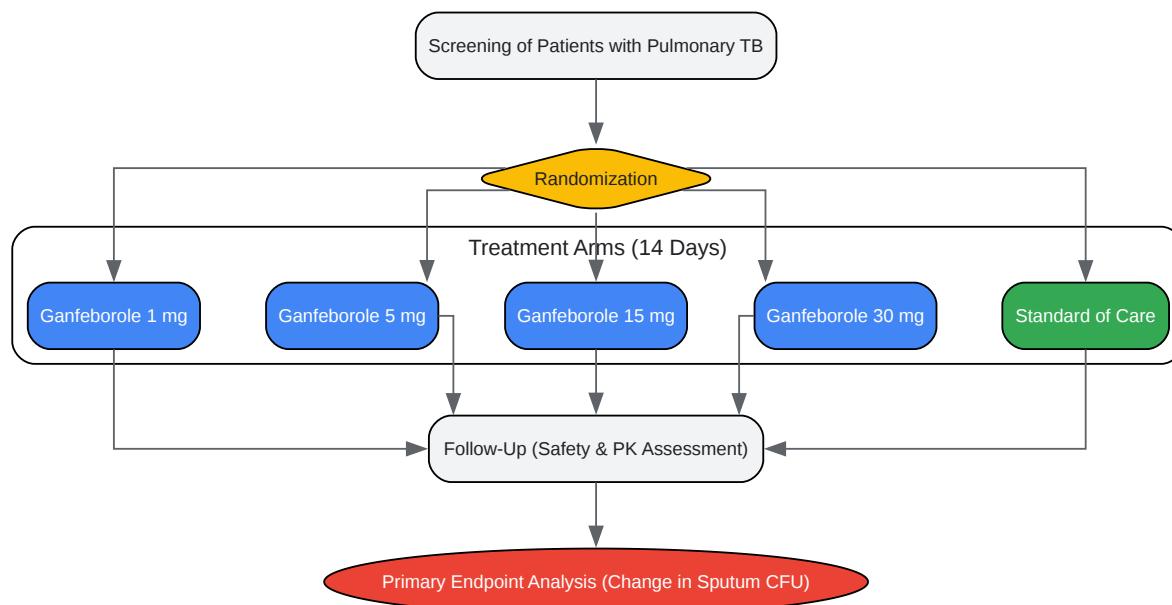
- Infection: C57BL/6 mice are infected with a low-dose aerosol of *M. tuberculosis* H37Rv to establish a chronic infection in the lungs.
- Treatment: Several weeks post-infection, mice are treated with **Ganfeborole hydrochloride**, typically administered orally once daily for a specified duration.
- Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.
- Data Analysis: The reduction in bacterial load in treated mice is compared to that in untreated control mice to determine the efficacy of the compound.

Phase 2a Clinical Trial (NCT03557281) Protocol Overview

This was an open-label, randomized, dose-ranging study to evaluate the early bactericidal activity (EBA), safety, and pharmacokinetics of Ganfeborole in adult male participants with

newly diagnosed, uncomplicated, smear-positive, rifampicin-susceptible pulmonary tuberculosis.

- Primary Objective: To assess the EBA of Ganfeborole monotherapy over 14 days.
- Study Design: Participants were randomized to receive one of four doses of Ganfeborole (1 mg, 5 mg, 15 mg, or 30 mg) or the standard of care (a combination of rifampicin, isoniazid, pyrazinamide, and ethambutol).
- Primary Endpoint: Change from baseline in log10 CFU of *M. tuberculosis* per milliliter of sputum.
- Key Inclusion Criteria: Adult males with newly diagnosed, smear-positive pulmonary tuberculosis.
- Key Exclusion Criteria: Resistance to rifampicin, prior treatment for tuberculosis, and significant comorbidities.



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Figure 3: Overview of the Phase 2a clinical trial design (NCT03557281).

Conclusion

Ganfeborole hydrochloride is a promising new antitubercular agent with a novel mechanism of action that is potent and selective for *Mycobacterium tuberculosis*. Its favorable in vitro and in vivo pharmacological profile, coupled with encouraging early clinical data, supports its continued development as a potential component of future tuberculosis treatment regimens. Further clinical studies are warranted to fully elucidate its efficacy and safety in combination with other antitubercular drugs.

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